molecular formula C10H19N3 B11732423 4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine

Cat. No.: B11732423
M. Wt: 181.28 g/mol
InChI Key: OHOKUDAUBRCDSU-UHFFFAOYSA-N
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Description

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 4, an isopropyl group at position 1, and a propyl group attached to the nitrogen atom at position 3. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring.

    Substitution reactions:

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with a propyl halide to introduce the propyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar isopropyl group but different ring structure.

    4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene: Another compound with similar substituents but different overall structure.

Uniqueness

4-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-3-amine is unique due to its specific pyrazole ring structure and the combination of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-N-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-6-11-10-9(4)7-13(12-10)8(2)3/h7-8H,5-6H2,1-4H3,(H,11,12)

InChI Key

OHOKUDAUBRCDSU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1C)C(C)C

Origin of Product

United States

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